2-Amino-4-(5-methylthiophen-2-yl)butanoic acid
Overview
Description
2-Amino-4-(5-methylthiophen-2-yl)butanoic acid is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Structural Analysis
Research by Vanasundari et al. (2018) focused on spectroscopic and structural investigations of butanoic acid derivatives, highlighting their potential in bonding with biological targets like Placenta growth factor (PIGF-1) due to good biological activities suggested by auto-dock studies. This implies a significant role in designing drugs with specific biological functions.
Synthesis of Complexes with Amino Acids
The synthesis of rhenium(V) complexes with sulfur-containing amino acids, including 2-amino-4-(methylthio)butanoic acid (methionine), as reported by Gagieva et al. (2007), offers insights into the structural and thermal stability of these complexes. Such studies are crucial for understanding the coordination chemistry of essential amino acids and their metal complexes.
Pharmaceutical Applications
Research into the synthesis of heterocyclic compounds with expected biological activity, as discussed by Sayed et al. (2003), explores the potential of butanoic acid derivatives in creating new compounds with antimicrobial and antifungal properties. This highlights the role of such compounds in developing new therapeutic agents.
Terpenoids Transformation
The work on new isopimaric acid derivatives containing amines and methyl esters of α-, β-, and ω-amino acids, including (2-methylamino)butanoic acid, by Timoshenko et al. (2014), opens avenues for the creation of novel organic compounds. Such transformations are significant for the pharmaceutical and chemical industries for synthesizing new molecules with unique properties.
Fluorescence Derivatisation of Amino Acids
The study by Frade et al. (2007) on the fluorescence derivatization of amino acids for biological assays emphasizes the importance of 2-amino-4-(5-methylthiophen-2-yl)butanoic acid derivatives in enhancing the visibility and detection of amino acids in various assays, contributing to biochemical and medical research.
Properties
IUPAC Name |
2-amino-4-(5-methylthiophen-2-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-2-3-7(13-6)4-5-8(10)9(11)12/h2-3,8H,4-5,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQIHOFJWOZRGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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